molecular formula C8H10N2O2 B2793202 3-Methyl-6-(oxetan-3-yloxy)pyridazine CAS No. 2198091-92-6

3-Methyl-6-(oxetan-3-yloxy)pyridazine

Cat. No.: B2793202
CAS No.: 2198091-92-6
M. Wt: 166.18
InChI Key: JINYWSXEOAOWFN-UHFFFAOYSA-N
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Description

3-Methyl-6-(oxetan-3-yloxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the 3-position and an oxetane ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(oxetan-3-yloxy)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by methylation at the 3-position. The oxetane ring can then be introduced via nucleophilic substitution reactions, where an oxetane-containing reagent reacts with the pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(oxetan-3-yloxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced pyridazine compounds .

Scientific Research Applications

3-Methyl-6-(oxetan-3-yloxy)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(oxetan-3-yloxy)pyridazine involves its interaction with molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may facilitate the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The pyridazine ring’s nitrogen atoms can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-(oxetan-3-yloxy)pyridine: Similar structure but with a pyridine ring instead of pyridazine.

    3-Methyl-6-(oxetan-3-yloxy)pyrazine: Contains a pyrazine ring, differing in the position of nitrogen atoms.

    3-Methyl-6-(oxetan-3-yloxy)pyrimidine: Features a pyrimidine ring, another diazine isomer

Uniqueness

3-Methyl-6-(oxetan-3-yloxy)pyridazine is unique due to the combination of the pyridazine ring and the oxetane moiety. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications. The presence of the oxetane ring, in particular, enhances its potential for medicinal chemistry applications due to its stability and ability to undergo ring-opening reactions .

Properties

IUPAC Name

3-methyl-6-(oxetan-3-yloxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-2-3-8(10-9-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINYWSXEOAOWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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